N-(2-chlorophenyl)-N-methylacetamide
CAS No.: 74585-34-5
Cat. No.: VC3836333
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74585-34-5 |
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Molecular Formula | C9H10ClNO |
Molecular Weight | 183.63 g/mol |
IUPAC Name | N-(2-chlorophenyl)-N-methylacetamide |
Standard InChI | InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |
Standard InChI Key | SHWDMQXUSIUGJW-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1=CC=CC=C1Cl |
Canonical SMILES | CC(=O)N(C)C1=CC=CC=C1Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via acylation of N-methyl-2-chloroaniline using acetic anhydride or acetyl chloride. A representative reaction is:
Conditions:
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Catalyzed by bases (e.g., pyridine) to neutralize HCl byproducts.
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Conducted at 60–80°C for 4–6 hours.
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Yield: ~75–85% after purification by recrystallization.
Industrial Scalability
Continuous flow reactors are employed for large-scale production, optimizing temperature control and reducing side reactions. Post-synthesis purification often involves chromatography or distillation to achieve >98% purity.
Biological Activity and Mechanisms
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 25–30 |
Staphylococcus aureus | 20–25 |
Pseudomonas aeruginosa | 15–20 |
Mechanistically, the chloro group disrupts bacterial cell wall synthesis via interactions with penicillin-binding proteins.
Pharmacokinetics
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Absorption: Rapid gastrointestinal absorption (T: 1–2 hours).
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Metabolism: Hepatic oxidation to N-oxide derivatives, followed by glucuronidation.
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Excretion: Primarily renal (60–70%).
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor in synthesizing anticonvulsants and antipsychotics. For instance, derivatives have shown IC values of 10–20 μM against voltage-gated sodium channels.
Agrochemical Uses
As a herbicide intermediate, it inhibits acetolactate synthase (ALS) in weeds, with EC values of 0.1–0.5 ppm.
Comparison with Structural Analogs
Compound | Relative Potency (Antimicrobial) | LogP |
---|---|---|
N-(4-Chlorophenyl)-N-methylacetamide | 1.2× | 2.1 |
N-(2-Fluorophenyl)-N-methylacetamide | 0.8× | 1.8 |
N-(2-Bromophenyl)-N-methylacetamide | 1.5× | 2.4 |
The 2-chloro substitution optimizes steric and electronic interactions with biological targets, enhancing potency compared to fluoro- and bromo-analogs.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: To optimize bioactivity via substituent modifications.
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Clinical Trials: Evaluate efficacy in neurodegenerative disease models.
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Environmental Impact Assessments: Long-term ecotoxicological profiling.
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